molecular formula C21H18F3N3O2 B2907299 3-(quinolin-8-yloxy)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide CAS No. 2034431-83-7

3-(quinolin-8-yloxy)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

Cat. No.: B2907299
CAS No.: 2034431-83-7
M. Wt: 401.389
InChI Key: IRUBTJYDLFYREN-UHFFFAOYSA-N
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Description

3-(quinolin-8-yloxy)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline moiety linked to a pyrrolidine ring via an ether linkage, with a trifluoromethyl-substituted phenyl group attached to the nitrogen atom of the pyrrolidine ring. The unique structural attributes of this compound make it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(quinolin-8-yloxy)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Ether Formation: The quinoline derivative is then reacted with a suitable halogenated pyrrolidine under basic conditions to form the ether linkage.

    Amidation: The final step involves the reaction of the intermediate with 4-(trifluoromethyl)phenyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient heat and mass transfer, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(quinolin-8-yloxy)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro group (if present) on the quinoline ring can be reduced to an amine.

    Substitution: The trifluoromethyl group can undergo nucleophilic aromatic substitution under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Substituted quinoline derivatives with modified trifluoromethyl groups.

Scientific Research Applications

3-(quinolin-8-yloxy)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(quinolin-8-yloxy)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrrolidine ring may interact with protein targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(quinolin-8-yloxy)-N-phenylpyrrolidine-1-carboxamide: Lacks the trifluoromethyl group, resulting in different physicochemical properties.

    3-(quinolin-8-yloxy)-N-(4-methylphenyl)pyrrolidine-1-carboxamide: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity.

Uniqueness

The presence of the trifluoromethyl group in 3-(quinolin-8-yloxy)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-quinolin-8-yloxy-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2/c22-21(23,24)15-6-8-16(9-7-15)26-20(28)27-12-10-17(13-27)29-18-5-1-3-14-4-2-11-25-19(14)18/h1-9,11,17H,10,12-13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUBTJYDLFYREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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